N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide
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Overview
Description
CPP-115 is a derivative of vigabatrin, an antiepileptic drug that irreversibly inhibits the enzyme gamma-aminobutyric acid (GABA) transaminase1. It has gained significant attention in the scientific community due to its potential therapeutic applications1.
Synthesis Analysis
CPP-115 has been of interest in the chemical synthesis community for its potential applications in the formation of complex molecules1. Studies have highlighted its role in facilitating the synthesis of stereotriads through oxymercuration of substituted cyclopropylcarbinols1. Additionally, the functionalization of cyclopropanes has been demonstrated, employing methods like picolinamide auxiliary for efficient C-H arylation1.
Molecular Structure Analysis
In the realm of molecular structure analysis, studies have detailed the crystal structure of related N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives1. Such investigations provide deep insights into the structural dynamics and potential reactivity or binding properties of these compounds1.
Chemical Reactions Analysis
The compound has been implicated in research focusing on the direct synthesis of cyclopropanes from gem-dialkyl groups, leveraging double C-H activation1. This method presents a streamlined approach to generating arylcyclopropanes, a structural motif common in bioactive molecules1.
Scientific Research Applications
Selective Cyclooxygenase-2 Inhibition
Research on sulfonamide derivatives, such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, has shown significant potential in selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. These compounds, including ones with fluorine substitutions, have been evaluated for their effectiveness in treating conditions like rheumatoid arthritis and acute pain through COX-2 inhibition while preserving COX-1 activity, indicating a potential for reduced side effects commonly associated with non-selective COX inhibitors (Hashimoto et al., 2002).
Electrophilic Fluorination
Sulfonamide compounds have been utilized as reagents in electrophilic fluorination reactions, which are crucial for introducing fluorine atoms into organic molecules. These reactions are important for creating compounds with desired biological activities and for synthesizing labeled molecules for various scientific studies. For example, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been developed as a sterically demanding electrophilic fluorinating agent, improving enantioselectivity in certain reactions (Yasui et al., 2011).
Novel Synthesis Methods
The development of new synthesis methods using sulfonamide compounds is another area of interest. For instance, N-cyano-N-phenyl-p-methylbenzenesulfonamide has been used as a benign electrophilic cyanation reagent, enabling the efficient synthesis of benzonitriles from aryl bromides. This methodology has proven effective for a range of substrates, including those that are electronically diverse or sterically demanding, highlighting the versatility of sulfonamide-based reagents in organic synthesis (Anbarasan et al., 2011).
Anticancer Activity
Certain sulfonamide compounds have been investigated for their anticancer properties. For example, compounds from sulfonamide-focused libraries have been evaluated for their cell cycle inhibitory effects in human cancer cell lines, with some advancing to clinical trials. These studies underscore the potential of sulfonamide derivatives in the development of novel anticancer agents (Owa et al., 2002).
Future Directions
Research on potent s-cis-locked bithiazole correctors for cystic fibrosis therapy has identified compounds structurally related to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide1. This suggests that similar compounds could have potential therapeutic implications in the future1.
Please note that this information is related to “N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide” (CPP-115), not “N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide”. For more accurate information, please consult a specialist or conduct further research.
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4S/c1-2-25-18-11-10-16(12-17(18)20)26(23,24)21-13-19(22,15-8-9-15)14-6-4-3-5-7-14/h3-7,10-12,15,21-22H,2,8-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXYGFUKYGMAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide |
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